molecular formula C9H11ClO B3042126 1-Chloro-3-propoxybenzene CAS No. 51241-31-7

1-Chloro-3-propoxybenzene

Cat. No.: B3042126
CAS No.: 51241-31-7
M. Wt: 170.63 g/mol
InChI Key: JDJIOQZPGMROOT-UHFFFAOYSA-N
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Description

1-Chloro-3-propoxybenzene, with the molecular formula C9H11ClO and an approximate molecular weight of 170.64 g/mol, is an aryl chloride and alkyl aryl ether compound of interest in chemical research . This structure features a chlorine atom and a propoxy chain attached to a benzene ring, making it a versatile intermediate for synthetic organic chemistry. Researchers utilize this and similar compounds as building blocks for synthesizing more complex molecules, including pharmaceuticals and advanced materials . For instance, chloro-propoxybenzene derivatives serve as precursors in the development of compounds with potential biological activity . The propoxy chain and chlorine atom provide distinct reactive sites for further functionalization through various chemical transformations. As an analog, 1-Chloro-4-propoxybenzene is a known compound, indicating the relevance of this class of chemicals in research settings . This compound is intended for research and development use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJIOQZPGMROOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1 Chloro 3 Propoxybenzene and Its Analogues

Targeted Etherification Approaches for Propoxy Group Installation

The introduction of a propoxy group onto a chlorobenzene (B131634) scaffold is a key transformation in the synthesis of 1-chloro-3-propoxybenzene. This is typically achieved through etherification reactions, where a bond is formed between an oxygen atom and the propyl group.

Nucleophilic Substitution Reactions with Propyl Halides

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this involves the reaction of 3-chlorophenoxide with a propyl halide (e.g., 1-chloropropane (B146392) or 1-bromopropane).

The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the propyl halide, displacing the halide ion. masterorganicchemistry.com The generation of the 3-chlorophenoxide is typically achieved by treating 3-chlorophenol (B135607) with a suitable base.

Key reaction components for Williamson ether synthesis:

ComponentRoleExample
Phenol (B47542)Starting material3-Chlorophenol
BaseDeprotonates the phenol to form the phenoxideSodium hydroxide, Potassium carbonate
Propyl HalideProvides the propyl group1-Bromopropane, 1-Chloropropane
SolventProvides a medium for the reactionToluene, Dimethylformamide (DMF)

The choice of base and solvent can significantly influence the reaction rate and yield. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction between the aqueous phenoxide and the organic propyl halide, especially under solvent-free conditions or in biphasic systems. cyf-kr.edu.pl

Catalyst-Assisted Alkylation of Chlorophenols

Catalyst-assisted alkylation methods offer an alternative to the traditional Williamson ether synthesis, often providing improved selectivity and milder reaction conditions. These methods can involve various catalysts, including Lewis acids, transition metals, and solid-supported reagents.

For instance, iron(III) triflate has been shown to catalyze the formation of unsymmetrical ethers from two different alcohols. acs.org While this specific example involves alcohol coupling, the principle can be extended to the alkylation of phenols. Another approach involves the use of solid acid catalysts like sulfated zirconia supported on perlite, which has been shown to be effective in the alkylation of cresols, a type of phenol. mdpi.com Although C-alkylation can sometimes compete with the desired O-alkylation, careful selection of the catalyst and reaction conditions can favor the formation of the ether product. mdpi.com

Microwave irradiation has also emerged as a powerful tool to accelerate the alkylation of phenols. cyf-kr.edu.pl Reactions can be carried out in "dry" media, where the reactants are adsorbed onto a solid support like potassium carbonate, leading to remarkably fast reaction times. cyf-kr.edu.pl

Comparison of Alkylation Methods:

MethodCatalyst/ConditionsAdvantages
Williamson Ether SynthesisStrong base (e.g., NaOH, KH)Well-established, versatile masterorganicchemistry.com
Phase-Transfer CatalysisQuaternary ammonium (B1175870) salts (e.g., TBAB)Efficient for biphasic systems, can be solvent-free cyf-kr.edu.pl
Iron CatalysisFe(OTf)(_3)Milder conditions, can use alcohols as alkylating agents acs.org
Solid Acid CatalysisSulfated ZirconiaHeterogeneous catalyst, easy separation mdpi.com
Microwave-Assisted SynthesisMicrowave irradiation, solid supportRapid reaction times cyf-kr.edu.pl

Regioselective Chlorination Strategies on Propoxybenzene (B152792) Precursors

The second key transformation is the regioselective introduction of a chlorine atom onto the propoxybenzene ring. The directing effect of the propoxy group is crucial in determining the position of chlorination.

Electrophilic Aromatic Substitution with Controlled Isomer Formation

The propoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution (EAS) reactions. libretexts.org This means that incoming electrophiles, such as the chloronium ion (Cl), will preferentially add to the positions ortho (C2 and C6) and para (C4) to the propoxy group. The challenge lies in controlling the regioselectivity to favor the formation of the desired meta-isomer (relative to the two substituents), which in this case is this compound.

Direct chlorination of propoxybenzene would primarily yield a mixture of 1-chloro-2-propoxybenzene (B14685760) and 1-chloro-4-propoxybenzene (B3041664). To achieve the desired 1,3-substitution pattern, a different synthetic strategy is required. One common approach is to start with a meta-directing group, perform the chlorination, and then convert that group into the desired substituent. quora.com

For example, one could start with benzene (B151609) and perform a Friedel-Crafts acylation with propionyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl(_3)) to form phenyl ethyl ketone. quora.com The acyl group is a meta-director, so subsequent chlorination with Cl(_2) and a catalyst like iron(III) chloride (FeCl(_3)) will introduce the chlorine atom at the meta position. quora.comquora.com Finally, reduction of the ketone to a propyl group would yield 1-chloro-3-propylbenzene, an analogue of the target molecule. quora.com A similar strategy could be envisioned where the final step is the introduction of the oxygen atom.

Directing Effects of Common Substituents:

SubstituentTypeDirecting Effect
-O-Propyl (Propoxy)ActivatingOrtho, Para libretexts.org
-Cl (Chloro)DeactivatingOrtho, Para chemistrysteps.com
-C(=O)R (Acyl)DeactivatingMeta quora.com
-NO(_2) (Nitro)DeactivatingMeta libretexts.org

The statistical distribution of isomers in electrophilic substitution is 40% ortho, 40% meta, and 20% para if all sites were equally reactive. libretexts.org However, the electronic and steric effects of the substituent dramatically alter this ratio. libretexts.org

Halogenation via Advanced Reagents and Conditions

Modern organic synthesis has seen the development of a wide array of advanced halogenating agents and reaction conditions that offer greater control and selectivity. numberanalytics.com These can be particularly useful in complex syntheses where traditional methods may fail or give poor yields.

For electrophilic chlorination, reagents such as N-chlorosuccinimide (NCS) are often used as a milder alternative to chlorine gas. numberanalytics.com Hypervalent iodine reagents have also been developed for halogenation reactions. numberanalytics.com Another approach is the use of chlorosulfoniums, which have been shown to be effective for the regioselective monochlorination of arenes. researchgate.net

The choice of catalyst can also play a significant role in directing the chlorination. While Lewis acids like FeCl(_3) and AlCl(_3) are commonly used, the development of more specialized catalysts, including solid-supported catalysts and transition metal complexes, allows for finer control over the reaction outcome. numberanalytics.com For example, the use of zeolites as catalysts in halogenation reactions has been shown to lead to high para-selectivity. mdpi.com

Advanced Halogenation Reagents:

ReagentTypeApplication
N-Chlorosuccinimide (NCS)Electrophilic Chlorinating AgentMilder alternative to Cl(_2), used for chlorination of aromatics numberanalytics.com
Hypervalent Iodine ReagentsHalogenating AgentsUsed for halogenation of aromatics and heteroaromatics numberanalytics.com
ChlorosulfoniumsElectrophilic Chlorinating AgentsRegioselective monochlorination of arenes researchgate.net
Sulfuryl Chloride (SO(_2)Cl(_2))Chlorinating AgentUsed with catalysts for selective chlorination of phenols mdpi.com

Multi-Step Convergent and Divergent Synthetic Pathways

For more complex analogues of this compound, multi-step synthetic strategies are often necessary. These can be categorized as either convergent or divergent.

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. beilstein-journals.org This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. sathyabama.ac.innih.gov This is a powerful strategy for creating a library of related compounds for screening purposes. For example, a common precursor could be functionalized with different halogens or alkyl groups to generate a series of analogues of this compound. Recent research has explored the divergent synthesis of 1,3,5-trisubstituted benzenes starting from 2,3,5-triiodobenzoic acid. nih.gov

Integration of Friedel-Crafts Reactions with Subsequent Functional Group Interconversions

The synthesis of this compound can be effectively achieved through a multi-step process that begins with a Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with an aromatic ring. masterorganicchemistry.comnih.gov This is followed by a series of functional group interconversions to yield the final product. solubilityofthings.comimperial.ac.uk

A common route starts with chlorobenzene, which undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). quora.comquora.com This reaction introduces an acyl group onto the benzene ring, primarily at the para position due to the ortho-, para-directing nature of the chloro group. The resulting propiophenone (B1677668) derivative is then subjected to reduction.

The carbonyl group of the propiophenone is reduced to a methylene (B1212753) group. This can be accomplished through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemguide.co.uk This step is crucial as direct Friedel-Crafts alkylation with propyl chloride would lead to rearrangement, yielding 1-chloro-3-(1-methylethyl)benzene as the major product. quora.com

Following the reduction of the carbonyl, the final step is the etherification of a phenol to introduce the propoxy group. This requires the initial synthesis to start with a phenol, which is then acylated, reduced, and finally chlorinated. Alternatively, if starting with chlorobenzene, the synthesis would involve acylation, reduction, and then a nucleophilic aromatic substitution to introduce the propoxy group, which can be challenging. A more viable pathway involves starting with benzene, performing a Friedel-Crafts acylation with propionyl chloride, followed by chlorination where the acyl group directs the chlorine to the meta position. quora.com The final step is the reduction of the acyl group to a propyl group. quora.com

Functional group interconversions are pivotal in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk This can involve oxidation, reduction, substitution, or elimination reactions. imperial.ac.uk For instance, an alcohol can be converted to a good leaving group like a tosylate, which can then be displaced by a nucleophile. vanderbilt.edu

Table 1: Key Reactions in the Synthesis of this compound

Reaction Step Reagents and Conditions Purpose Reference
Friedel-Crafts AcylationPropanoyl chloride, AlCl₃Introduces the acyl group to the aromatic ring. quora.comquora.com
Reduction of CarbonylZn(Hg), HCl (Clemmensen) or H₂NNH₂, base (Wolff-Kishner)Converts the ketone to an alkyl group. chemguide.co.uk
ChlorinationCl₂, FeCl₃Introduces a chlorine atom onto the benzene ring. quora.com
Etherification (Williamson)Propyl halide, base (e.g., NaH)Forms the ether linkage.N/A

Palladium-Catalyzed Decarbonylation Precursors

Palladium-catalyzed decarbonylation offers a modern and efficient alternative for the synthesis of aryl ethers. acs.orgresearchgate.net This methodology involves the removal of a carbonyl group (CO) from a precursor molecule, often an aryl ester or anhydride, to form a new carbon-oxygen bond. researchgate.netnsf.gov

This approach is advantageous due to its high functional group tolerance and broad substrate scope. nsf.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, to facilitate the decarbonylative process. nsf.gov For instance, aryl anhydrides can serve as effective electrophiles for the synthesis of various compounds through O-C(O) bond activation and subsequent decarbonylation. nsf.gov

In the context of synthesizing this compound analogues, a suitable precursor would be an aromatic ester. The palladium catalyst facilitates the cleavage of the ester's C(C=O)-O bond, leading to the formation of an intermediate that, after decarbonylation, results in the desired aryl ether. researchgate.net This method has been successfully applied to the synthesis of diaryl ethers and can be conducted on a gram scale with excellent yields. acs.org

Recent advancements have also explored nickel catalysts for similar decarbonylative etherification reactions. researchgate.net These transition-metal-catalyzed reactions provide a powerful tool for creating new chemical bonds under relatively mild conditions. researchgate.net

Table 2: Palladium-Catalyzed Decarbonylation for Aryl Ether Synthesis

Catalyst System Precursor Type Key Features Reference
Pd(OAc)₂/dppbAryl AnhydridesBase-free conditions, excellent functional group tolerance. nsf.gov
Palladium or Nickel with diphosphine ligandAromatic EstersApplicable for both intramolecular and cross-etherification. acs.orgresearchgate.net
Pd/XantphosAmides and ThioestersDouble decarbonylative synthesis of aryl thioethers. nsf.gov

Optimization and Scale-Up Considerations in Synthetic Routes

Enhancement of Reaction Yields and Purity Profiles

Optimizing a chemical synthesis involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities. acs.org Key variables that are often adjusted include temperature, reaction time, solvent, and the choice and concentration of catalysts and reagents. acs.org

For the synthesis of aryl ethers, such as this compound, the choice of base, solvent, and catalyst concentration can significantly impact the reaction yield. jsynthchem.com For example, in copper-catalyzed C-O coupling reactions, using an appropriate ligand can enable the reaction to proceed efficiently at room temperature. nih.gov The development of robust procedures that can be scaled up is a primary goal, ensuring that the efficiency observed in the lab is maintained at a larger scale. frontiersin.orgmt.com

A thorough understanding of the reaction mechanism is crucial for effective optimization. By identifying the rate-limiting step and potential side reactions, chemists can make informed decisions to improve the process. nih.gov For instance, if a reaction is sensitive to moisture, using anhydrous conditions and appropriate bases can lead to higher yields and purity. jsynthchem.com The ultimate aim is to develop a safe, reproducible, and economical manufacturing process. mt.com

Green Chemistry Principles in Synthetic Route Development

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orggarph.co.uk When developing a synthetic route for this compound, several of the twelve principles of green chemistry should be considered.

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. acs.org This can be achieved by designing syntheses with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. acs.orgnih.gov Palladium-catalyzed reactions are a good example of this principle in action.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org This includes exploring solvent-free reactions or using greener solvents like water or supercritical CO₂.

Design for Energy Efficiency: Energy requirements should be minimized. acs.org Synthetic methods that can be conducted at ambient temperature and pressure are preferred. acs.org Microwave-assisted synthesis is one technique that can improve energy efficiency. athensjournals.gr

Use of Renewable Feedstocks: A raw material or feedstock should be renewable whenever technically and economically practicable. acs.orgathensjournals.gr

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.orgnih.gov

By integrating these principles into the development of the synthetic route for this compound, the environmental footprint of the manufacturing process can be significantly reduced, leading to a more sustainable chemical industry. garph.co.uk

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Chloro 3 Propoxybenzene

Investigations into Nucleophilic Substitution Reactions

Nucleophilic substitution on an aryl halide, such as 1-chloro-3-propoxybenzene, does not typically proceed through classical S({N})1 or S({N})2 mechanisms that are characteristic of alkyl halides. science-revision.co.ukrammohancollege.ac.in The geometry of the aromatic ring sterically hinders the backside attack required for an S({N})2 reaction. libretexts.org Furthermore, the formation of a highly unstable phenyl cation makes the S({N})1 pathway energetically unfavorable. libretexts.org Instead, nucleophilic substitution on aromatic rings occurs predominantly through two alternative mechanisms: the addition-elimination (S(_{N})Ar) mechanism and the elimination-addition (benzyne) mechanism. pressbooks.publibretexts.org

S({N})Ar Mechanism: The Nucleophilic Aromatic Substitution (S({N})Ar) mechanism is a two-step process. pressbooks.publibretexts.org It is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orgpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon atom bearing the leaving group. masterorganicchemistry.comfrontiersin.org In this compound, the propoxy group is an electron-donating group, and the chloro group is a weakly deactivating group. Neither of these strongly activates the ring towards S({N})Ar reaction, which typically requires potent electron-withdrawing groups like nitro groups. libretexts.orglibretexts.org Therefore, S({N})Ar reactions with this compound would likely require harsh reaction conditions. pressbooks.pub

Benzyne (B1209423) Mechanism: In the absence of strong electron-withdrawing groups and under conditions involving a very strong base (like sodium amide), aryl halides can undergo substitution via an elimination-addition mechanism that proceeds through a highly reactive benzyne intermediate. pressbooks.pubmasterorganicchemistry.com The first step is the elimination of a proton from the position ortho to the leaving group by the strong base, followed by the loss of the halide to form a triple bond within the benzene (B151609) ring. pressbooks.pubmasterorganicchemistry.com The nucleophile then adds to the benzyne intermediate. For this compound, a strong base could abstract a proton from either C2 or C4, leading to the formation of a benzyne intermediate, which would then be attacked by the nucleophile.

The electronic properties of the substituents play a critical role in the kinetics of S({N})Ar reactions. Electron-withdrawing groups increase the rate of reaction by stabilizing the anionic Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The propoxy group in this compound is an electron-donating group, which would destabilize the anionic intermediate and thus slow down an S({N})Ar reaction. The chlorine atom is weakly electron-withdrawing but is not sufficient to significantly promote this pathway. masterorganicchemistry.com

Steric hindrance can also influence the rate of S(_{N})Ar reactions. Increased steric bulk around the reaction center can hinder the approach of the nucleophile, slowing the rate-limiting addition step. researchgate.net In the case of the benzyne mechanism, the regioselectivity of the nucleophilic attack is influenced by the electronic effects of the substituents. For a substituted benzyne, the nucleophile will preferentially add to the carbon atom that places the resulting negative charge closer to an electron-withdrawing group. masterorganicchemistry.com With the electron-donating propoxy group, the directing influence is less straightforward.

Analysis of S<sub>N</sub>1 and S<sub>N</sub>2 Reaction Mechanisms at the Chlorinated Center

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, proceeding through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. byjus.commsu.edumasterorganicchemistry.com

The substituents already present on the benzene ring determine the position of the incoming electrophile. wikipedia.orgsavemyexams.com These directing effects are a consequence of both inductive and resonance effects.

Propoxy Group (-OCH({2})CH({2})CH(_{3})): The propoxy group is an activating group and an ortho, para-director. libretexts.org The oxygen atom donates electron density to the ring through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). wikipedia.org This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. masterorganicchemistry.com The increased electron density is most pronounced at the ortho and para positions, directing the incoming electrophile to these sites. libretexts.orgorganicchemistrytutor.com

Chloro Group (-Cl): The chloro group is a deactivating group but is also an ortho, para-director. libretexts.org Halogens are unusual in this regard. libretexts.org Their strong electronegativity leads to an inductive withdrawal of electron density from the ring (-I effect), making the ring less reactive than benzene. masterorganicchemistry.com However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions. libretexts.org

In this compound, the two substituents have competing effects. The powerful activating and ortho, para-directing effect of the propoxy group dominates over the deactivating and ortho, para-directing effect of the chlorine. Therefore, electrophilic substitution is expected to occur primarily at the positions that are ortho and para to the propoxy group (C2, C4, and C6) and activated by it. The C5 position is meta to both groups and thus highly disfavored. Of the activated positions, C4 and C6 are also ortho to the chlorine atom. The final product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance potentially disfavoring substitution at the C2 position, which is sterically hindered by both adjacent groups.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Attack Influence of Propoxy Group Influence of Chloro Group Overall Likelihood
C2 ortho (activating) ortho (deactivating) Possible, but may be sterically hindered
C4 para (activating) ortho (deactivating) Highly favored
C5 meta (disfavored) meta (disfavored) Very unlikely
C6 ortho (activating) para (deactivating) Favored

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion. byjus.comwikipedia.org The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

For this compound, attack at the positions ortho and para to the propoxy group leads to more stable arenium ions. This is because these intermediates have resonance structures where the positive charge is delocalized onto the carbon atom bearing the propoxy group, allowing for an additional, highly stable resonance contributor where the oxygen atom donates a lone pair to the ring, giving all atoms (except hydrogen) a complete octet. govtpgcdatia.ac.in Attack at the meta position does not allow for this type of stabilization. quora.com The chloro group, while deactivating, can also participate in resonance stabilization of the positive charge in the arenium ion when the attack is at the ortho and para positions relative to it. libretexts.org

The transition states in these reactions resemble the structure of the arenium ion intermediates. According to Hammond's postulate, for an endergonic step like the formation of the arenium ion, the transition state will be structurally similar to the product of that step (the arenium ion). Therefore, factors that stabilize the arenium ion will also lower the energy of the corresponding transition state, leading to a faster reaction rate.

Directing Effects of the Propoxy and Chloro Substituents on Incoming Electrophiles

Radical Reactions and Bond Dissociation Studies

The generation of aryl radicals from aryl chlorides is a challenging process due to the strength of the carbon-chlorine bond. oup.comnih.gov However, recent advances in catalysis have enabled such transformations. oup.comnih.gov

The homolytic bond dissociation energy (BDE) of the C-Cl bond in chlorobenzene (B131634) is a measure of the energy required to break this bond to form a phenyl radical and a chlorine radical. Computational studies have been used to estimate the BDEs for various substituted chlorobenzenes. ustc.edu.cnresearchgate.net For chlorobenzene itself, the C-Cl BDE is significant. echemi.com Substituents on the ring can have a minor, though measurable, effect on this value. ustc.edu.cnresearchgate.net Electron-donating groups, like propoxy, are generally expected to have a small effect on the C-Cl BDE.

Aryl radicals, once generated from a molecule like this compound, are highly reactive intermediates that can participate in a variety of synthetic transformations, such as cross-coupling reactions or cyclizations. nih.govrsc.org The generation of these radicals can be achieved through methods like single-electron transfer (SET) from a potent reductant, often facilitated by photoredox or electrochemical catalysis. nih.govresearchgate.net For instance, electron-rich aryl chlorides can be borylated through a radical mechanism involving SET from a reduced catalyst. nih.gov

Catalytic Transformations and Their Mechanisms

The reactivity of this compound is characterized by the distinct functionalities of the chloro, propoxy, and aromatic groups. Catalytic transformations offer pathways to selectively modify the molecule, primarily targeting the carbon-chlorine bond for cross-coupling reactions or the ether linkage for cleavage.

Transition metal-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. nobelprize.orgscielo.br For this compound, the primary site for these reactions is the carbon-chlorine bond. The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride, inserting itself into the C-Cl bond to form a high-valent palladium(II) intermediate. This is typically the rate-limiting step.

Transmetalation: The organic or heteroatom group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two coupled groups are eliminated from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the palladium(0) catalyst, which re-enters the cycle. nobelprize.org

The reactivity of aryl chlorides, such as this compound, in these catalytic cycles is generally lower than that of the corresponding aryl bromides or iodides. This is due to the greater strength of the C-Cl bond, which makes the initial oxidative addition step more challenging. uwindsor.ca Consequently, achieving efficient coupling with aryl chlorides often requires specialized catalytic systems, typically employing bulky, electron-rich phosphine (B1218219) ligands that promote the oxidative addition step. uwindsor.caorganic-chemistry.org The presence of the electron-donating propoxy group meta to the chlorine atom can further decrease the electrophilicity of the reaction site, making the C-Cl bond even less susceptible to oxidative addition.

While specific research data on the cross-coupling reactions of this compound is limited, its reactivity can be inferred from studies on structurally similar compounds like chloroanisole. Below are illustrative tables of common cross-coupling reactions.

C-C Bond Formation: The Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are prominent examples of C-C bond formation.

Representative C-C Cross-Coupling Reactions for Aryl Chlorides

Reaction TypeCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)Biaryl compound
Sonogashira CouplingTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂ with a Cu(I) co-catalyst (e.g., CuI)Aryl-alkyne

C-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a key method for forming C-N bonds by coupling aryl halides with amines. organic-chemistry.orgnih.gov Similar to C-C coupling, the reaction with aryl chlorides requires robust catalytic systems. acs.orgrsc.org

Representative C-N Cross-Coupling Reactions for Aryl Chlorides

Reaction TypeCoupling PartnerTypical Catalyst SystemProduct Type
Buchwald-Hartwig AminationPrimary or Secondary Amine (R₂NH)Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, tBu₃P)Aryl amine

Catalytic Cleavage:

The ether linkage in this compound is generally stable but can be cleaved under specific catalytic conditions, most commonly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The cleavage of aryl alkyl ethers does not break the more stable aryl-oxygen bond due to the high energy required to perform nucleophilic substitution on an sp²-hybridized carbon. masterorganicchemistry.com Instead, the reaction occurs at the weaker alkyl-oxygen bond.

The mechanism proceeds via an SN2 pathway:

Protonation: The ether oxygen is first protonated by the strong acid, forming a good leaving group (an alcohol).

Nucleophilic Attack: The conjugate base of the acid (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the propoxy group.

Product Formation: This results in the cleavage of the C(propyl)-O bond, yielding 3-chlorophenol (B135607) and a propyl halide. masterorganicchemistry.comsciencemadness.org

Acid-Catalyzed Cleavage of this compound

ReagentConditionsProductsMechanism
Hydroiodic Acid (HI)Heat3-Chlorophenol and 1-IodopropaneSₙ2
Hydrobromic Acid (HBr)Heat3-Chlorophenol and 1-BromopropaneSₙ2

Catalytic Rearrangement:

Catalytic rearrangement reactions are less common for saturated aryl ethers like this compound. Well-known thermal or acid-catalyzed rearrangements of aryl ethers, such as the nih.govnih.gov-sigmatropic Claisen rearrangement, require the presence of an allyl or propargyl group attached to the ether oxygen. nih.govgoogle.com The saturated n-propyl group in this compound lacks the necessary unsaturation to participate in such pericyclic reactions. Therefore, under typical catalytic conditions, this compound is not expected to undergo skeletal rearrangements. Other types of rearrangements, such as those involving geranyl ethers, also rely on the specific unsaturated structure of the alkyl group and are not applicable here. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 3 Propoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-Chloro-3-propoxybenzene, offering an unambiguous map of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the aromatic ring and the aliphatic propoxy side chain. The chemical shifts (δ) are influenced by the electronic effects of the chloro and propoxy substituents on the benzene (B151609) ring. The propoxy group exhibits characteristic multiplets corresponding to the ethyl and methyl protons, with coupling constants (J) revealing the connectivity between adjacent protons. researchgate.netresearchgate.net The aromatic region displays a complex pattern resulting from the meta-substitution, which can be resolved to assign each proton to its specific position on the benzene ring.

AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-2~6.90tJ ≈ 2.1
H-4~6.82ddJ ≈ 8.2, 2.1
H-5~7.20tJ ≈ 8.2
H-6~6.88dddJ ≈ 8.2, 2.1, 0.5
-OCH₂- (H-1')~3.92tJ ≈ 6.6
-CH₂- (H-2')~1.80sextJ ≈ 7.1
-CH₃ (H-3')~1.03tJ ≈ 7.4

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in this compound. hmdb.calibretexts.org The chemical shifts are highly sensitive to the local electronic environment, allowing for the clear differentiation between the aliphatic carbons of the propoxy group and the aromatic carbons. The carbon attached to the electronegative oxygen atom (C-3) and the carbon bonded to the chlorine atom (C-1) are shifted significantly downfield.

AssignmentChemical Shift (δ, ppm) (Predicted)
C-1~135.0
C-2~115.8
C-3~159.2
C-4~121.5
C-5~130.5
C-6~114.7
-OCH₂- (C-1')~69.8
-CH₂- (C-2')~22.5
-CH₃ (C-3')~10.5

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. sdsu.educolumbia.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would show clear cross-peaks between the adjacent protons of the propoxy chain: H-1' with H-2', and H-2' with H-3'. It would also reveal the coupling relationships between the aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the triplet at ~3.92 ppm would show a cross-peak with the carbon signal at ~69.8 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for connecting different fragments of the molecule. columbia.edulibretexts.org A key correlation in the HMBC spectrum of this compound would be a cross-peak between the methylene (B1212753) protons of the propoxy group (H-1' at ~3.92 ppm) and the aromatic carbon C-3 at ~159.2 ppm. This correlation definitively establishes the connectivity of the propoxy group to the benzene ring at the C-3 position.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Elucidation

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides essential information about the compound's molecular weight, elemental formula, and structural features through fragmentation analysis. etamu.edu

HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the calculation of the elemental formula (C₉H₁₁ClO). researchgate.netresearchgate.net A defining characteristic in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak, resulting from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two distinct peaks: the molecular ion peak [M]⁺ and an [M+2]⁺ peak with about one-third the intensity.

IonFormulaCalculated Exact Mass (Da)Relative Abundance Ratio
[M]⁺C₉H₁₁³⁵ClO170.0498~3
[M+2]⁺C₉H₁₁³⁷ClO172.0469~1

Hyphenated chromatographic and mass spectrometric techniques are standard for assessing the purity of this compound and confirming its identity in complex mixtures. sigmaaldrich.com

GC-MS: Gas chromatography separates volatile compounds, and the subsequent mass analysis provides a fragmentation pattern that serves as a molecular fingerprint. etamu.edudtic.mil For this compound, common fragmentation pathways would include the loss of the propyl group ([M-43]⁺), cleavage to form a chlorophenoxy cation ([M-43]⁺), and the formation of the chlorophenyl cation through the loss of the entire propoxy group. docbrown.info The base peak in the spectrum is often the most stable fragment.

LC-MS: Liquid chromatography is a powerful technique for separating compounds in a liquid phase, making it suitable for a wide range of molecules. mdpi.comnih.gov When coupled with mass spectrometry, LC-MS can confirm the molecular weight of the eluted compound, providing a high degree of confidence in its identification and purity, especially when analyzing samples that may not be suitable for GC.

Interpretation of Diagnostic Fragmentation Pathways

The mass spectrum of this compound provides significant structural information through its characteristic fragmentation patterns upon electron ionization. The presence of a chlorine atom is readily identified by the isotopic pattern of chlorine-containing fragments, which appear as two peaks separated by two mass units (m/z and m/z+2) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The molecular ion peak (M⁺) for this compound (C₉H₁₁ClO) would be observed at m/z 170, with a corresponding M+2 peak at m/z 172. Key fragmentation pathways can be logically deduced based on the structure, involving cleavages at the ether linkage and within the propoxy chain. libretexts.orgmiamioh.edu

A primary fragmentation route involves the loss of the propyl radical (•C₃H₇), resulting in a prominent peak at m/z 127 (and its isotope at m/z 129). This fragment corresponds to the chlorophenoxy cation.

Another significant fragmentation pathway is the loss of a propene molecule (C₃H₆) through a McLafferty-type rearrangement, which would yield a radical cation of 3-chlorophenol (B135607) at m/z 128 (and m/z 130). This is a common fragmentation for alkyl aryl ethers.

Alpha-cleavage, breaking the bond between the oxygen and the aromatic ring, can lead to the formation of a propyl cation [CH₃CH₂CH₂]⁺ at m/z 43, although this is typically less favored than pathways that maintain the stable aromatic structure. Cleavage of the C-Cl bond can also occur, leading to the loss of a chlorine radical and a fragment at m/z 135.

A summary of expected diagnostic fragment ions is presented below.

m/z (for ³⁵Cl) m/z (for ³⁷Cl) Proposed Fragment Identity Fragmentation Pathway
170172[C₉H₁₁ClO]⁺Molecular Ion (M⁺)
128130[C₆H₅ClO]⁺•Loss of propene (C₃H₆)
127129[C₆H₄ClO]⁺Loss of propyl radical (•C₃H₇)
99-[C₆H₄O]⁺•Loss of HCl from [C₆H₅ClO]⁺•
77-[C₆H₅]⁺Phenyl cation from further fragmentation
43-[C₃H₇]⁺Propyl cation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational landscape of this compound. IR and Raman spectroscopy are complementary; IR absorption is strong for vibrations involving a change in the dipole moment (e.g., polar bonds), while Raman scattering is intense for vibrations that cause a change in polarizability (e.g., symmetric and non-polar bonds). edinst.com

Functional Group Identification and Characteristic Absorption/Scattering Frequencies

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components: the substituted benzene ring, the ether linkage, and the alkyl propoxy chain.

Aromatic C-H Stretching: Bands for the aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The propoxy group gives rise to symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ range. materialsciencejournal.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring appear in the 1600-1450 cm⁻¹ region.

Ether C-O-C Stretching: Aryl-alkyl ethers display strong characteristic bands for the asymmetric and symmetric C-O-C stretching. The asymmetric C-O-C stretch is typically a strong band in the IR spectrum around 1250-1200 cm⁻¹, while the symmetric stretch appears near 1075-1020 cm⁻¹. nist.gov

C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride gives a strong band in the IR spectrum, typically found in the 750-550 cm⁻¹ range. materialsciencejournal.org

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,3- or meta-substitution) gives rise to characteristic strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ region of the IR spectrum.

A table of characteristic vibrational frequencies is provided below.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical IR Intensity Typical Raman Intensity
C-H StretchAromatic3100 - 3000Medium-WeakStrong
C-H StretchAliphatic (CH₃, CH₂)2960 - 2850StrongStrong
C=C StretchAromatic Ring1600 - 1450Medium-StrongStrong
Asymmetric C-O-C StretchAryl-Alkyl Ether1275 - 1200StrongMedium
Symmetric C-O-C StretchAryl-Alkyl Ether1075 - 1020MediumWeak
C-Cl StretchAryl Halide750 - 550StrongStrong
C-H Out-of-Plane Bendingm-Disubstituted Benzene900 - 860 and 810-750StrongWeak

Analysis of Conformations and Intermolecular Interactions

The flexibility of the propoxy side chain allows for different spatial arrangements, or conformations, arising from rotation around the C-O and C-C single bonds. These different conformers (e.g., anti vs. gauche) can result in distinct, albeit slightly shifted, vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). americanpharmaceuticalreview.com High-resolution vibrational spectroscopy, sometimes at low temperatures, can resolve these different conformer populations. uni-kiel.de

In the condensed phase (liquid or solid), intermolecular interactions such as dipole-dipole forces and van der Waals forces can influence the vibrational spectra. These interactions can cause peak broadening and shifts in frequency compared to the gas phase spectrum. Analysis of these spectral changes can provide insight into the nature and strength of molecular packing and interactions. ptfarm.pl For instance, the formation of specific molecular arrangements in a crystal lattice can lead to the splitting of certain vibrational bands due to crystal field effects. americanpharmaceuticalreview.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

The UV-Vis spectrum of this compound is dominated by electronic transitions within the benzene ring. The benzene chromophore exhibits characteristic π → π* transitions. In substituted benzenes, these transitions are influenced by the electronic effects of the substituents. msu.edu Both the chloro group and the propoxy group are considered auxochromes, which contain non-bonding electrons that can interact with the π-system of the ring, typically causing a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity.

Based on analogous compounds like 1-chloro-3-methoxybenzene nist.gov, this compound is expected to show two primary absorption bands. The E2-band (primary band) is expected around 210-220 nm, and the B-band (secondary, fine-structured band) is expected around 270-280 nm. The exact λ(max) values are dependent on the solvent used.

Transition Typical Wavelength Range (nm) Origin
E2-band210 - 225π → π
B-band270 - 285π → π (symmetry forbidden in benzene)

X-ray Diffraction Techniques for Crystalline State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, one can determine the arrangement of atoms within the crystal lattice. uol.de

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Packing

To date, a published single-crystal X-ray diffraction structure for this compound is not available in open-access crystallographic databases. However, if a suitable single crystal were grown, SCXRD analysis would provide a wealth of precise structural information. uhu-ciqso.es

This technique would yield the exact three-dimensional coordinates of each atom in the molecule, allowing for the unambiguous determination of:

Bond Lengths: Precise measurement of all bond distances (e.g., C-Cl, C-O, C-C, C-H).

Bond Angles: Accurate values for all angles between bonds (e.g., C-O-C angle of the ether).

Torsion Angles: Defines the specific conformation of the propoxy chain as it exists in the crystal.

Molecular Packing: Reveals how individual molecules are arranged in the unit cell, providing insight into intermolecular interactions such as van der Waals forces, C-H···π interactions, and potential weak halogen bonding that govern the crystal structure. mdpi.com

This data is crucial for understanding structure-property relationships and for validating computational models of the molecule.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive analytical technique for the characterization of crystalline solids. carleton.educreative-biostructure.com Its utility in pharmaceutical and chemical development is particularly pronounced in the identification and characterization of polymorphs—crystalline forms of a compound that have identical chemical compositions but different internal crystal structures. cambridge.orgrigaku.com These structural differences can significantly impact a compound's physicochemical properties, including solubility, stability, and melting point.

The fundamental principle of PXRD is based on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystalline lattice, a phenomenon described by Bragg's Law (nλ = 2d sinθ). carleton.eduanton-paar.com When a finely powdered sample, containing a vast number of randomly oriented microcrystals, is irradiated with X-rays, a unique diffraction pattern is generated. Each crystalline phase or polymorph produces a distinct pattern, characterized by a specific series of diffraction peaks at particular angles (2θ) and with varying intensities. This pattern serves as a unique "fingerprint" for that specific crystalline form. anton-paar.comnumberanalytics.com

In the context of this compound, which is a liquid at room temperature, PXRD analysis would necessitate cooling the compound to its solid state. By analyzing the solid under cryogenic conditions, PXRD could be employed for:

Polymorph Screening: Different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to the formation of different polymorphs of this compound. PXRD is the primary tool for identifying the existence of these various forms. rigaku.comacs.org

Phase Identification and Purity: PXRD can confirm the phase identity of a synthesized batch and ensure it is free from contamination by other polymorphic or amorphous forms. The detection limit for minor crystalline phases can be as low as a few percent by weight. cambridge.orgacs.org

Stability Studies: The technique can monitor for any phase transitions that may occur upon storage under different environmental conditions, ensuring the long-term stability of a specific crystalline form.

Table 1: Hypothetical PXRD Peak Data for Two Polymorphs of this compound

2θ Angle (°) (Form I) Relative Intensity (%) (Form I) 2θ Angle (°) (Form II) Relative Intensity (%) (Form II)
8.5 100 9.2 85
12.3 45 11.5 100
15.8 60 16.1 50
19.1 75 18.4 30
21.7 90 22.9 65
25.0 35 26.3 40

This table is illustrative and represents the type of data obtained from a PXRD experiment to distinguish between different crystalline phases.

Integrated Spectroscopic Approaches for Robust Structural Confirmation

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a definitive and robust confirmation of a molecule like this compound requires an integrated approach. By combining data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), a comprehensive and unambiguous structural elucidation can be achieved. mdpi.comfrontiersin.org

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). The aromatic protons would appear as complex multiplets in the downfield region, while the aliphatic protons of the propoxy group would show characteristic triplet and sextet patterns.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected, corresponding to the six carbons of the substituted benzene ring and the three carbons of the propoxy chain. mdpi.com The carbon attached to the oxygen and the one attached to the chlorine would have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~7.20 (m, 1H) Ar-H ~159.0 Ar-C (C-O)
~6.85 (m, 3H) Ar-H ~135.0 Ar-C (C-Cl)
~3.95 (t, 2H) -OCH₂- ~130.5 Ar-CH
~1.80 (sext, 2H) -CH₂-CH₃ ~122.0 Ar-CH
~1.05 (t, 3H) -CH₃ ~115.5 Ar-CH
~114.0 Ar-CH
~69.5 -OCH₂-
~22.5 -CH₂-CH₃
~10.5 -CH₃

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. 't' denotes a triplet, 'm' a multiplet, and 'sext' a sextet.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. slideshare.net For this compound, key absorption bands would confirm the presence of the ether linkage, the aromatic ring, and the C-Cl bond.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic
~2960-2850 C-H Stretch Aliphatic (Propoxy)
~1600, ~1480 C=C Stretch Aromatic Ring
~1250 C-O-C Asymmetric Stretch Aryl-Alkyl Ether
~1050 C-O-C Symmetric Stretch Aryl-Alkyl Ether
~780-740 C-Cl Stretch Aryl Halide

Note: Values are typical ranges for the specified functional groups. fiveable.meresearchgate.netresearchgate.net

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₁ClO), the molecular ion peak (M⁺) would be observed. A key feature would be the presence of an M+2 peak with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. chemguide.co.ukdocbrown.info Fragmentation would likely involve the loss of the propoxy group or cleavage of the propyl chain, providing further structural evidence. docbrown.infolibretexts.org

Table 4: Expected Mass Spectrometry Data for this compound

m/z Value Assignment Significance
170 [C₉H₁₁³⁵ClO]⁺ (M⁺) Molecular ion, confirming molecular weight
172 [C₉H₁₁³⁷ClO]⁺ (M+2) Isotopic peak, confirming presence of one Cl atom
129 [M - C₃H₅]⁺ Loss of a propene fragment
111 [C₆H₄³⁵Cl]⁺ Phenyl cation with chlorine
77 [C₆H₅]⁺ Phenyl cation

Note: Fragmentation is complex and this table represents plausible major fragments.

By integrating the data from these powerful spectroscopic techniques, a chemist can confidently confirm the identity and structure of this compound, ensuring that each part of the molecule—from the substitution pattern on the aromatic ring to the connectivity of the propoxy side chain—is unequivocally established.

Computational Chemistry and Theoretical Modeling of 1 Chloro 3 Propoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, solving the Schrödinger equation (or its approximations) to determine the electronic structure of a molecule. From this, a wide range of properties can be derived, including molecular stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between accuracy and computational cost, making it a standard tool for calculating molecular properties. For 1-Chloro-3-propoxybenzene, DFT would be used to find the most stable three-dimensional arrangement of its atoms (optimized geometry), its total electronic energy, and its harmonic vibrational frequencies.

The optimized geometry provides key structural parameters like bond lengths and angles. The total energy is crucial for comparing the stability of different isomers or conformers, while the calculated vibrational frequencies can be directly compared with experimental infrared (IR) and Raman spectra to confirm the structure. Although specific DFT calculations for this compound are not extensively documented in public literature, studies on analogous molecules, such as other substituted benzenes, demonstrate the utility of this approach. For example, DFT calculations have been successfully used to determine the geometry and vibrational spectra of various benzene (B151609) derivatives. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Benzene Derivative. (Data is illustrative for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate using B3LYP/6-31G+(d,p) method). nih.gov
ParameterCalculated Value
C=N Bond Length (Å)1.285
N-N Bond Length (Å)1.378
C-S Bond Length (Å)1.770
C=S Bond Length (Å)1.654
C-N-N Bond Angle (°)117.9
N-N-C Bond Angle (°)115.8

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data for simplification. These methods, while often more computationally intensive than DFT, can provide highly accurate results. A key output from these calculations is the description of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO, often called frontier orbitals, are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.comajchem-a.com For this compound, the distribution of these orbitals would show which parts of the molecule are most likely to participate in chemical reactions. For instance, calculations on similar molecules show the HOMO is often localized on the electron-rich aromatic ring, while the LUMO's location can be influenced by electron-withdrawing substituents. sapub.org

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors Calculated via DFT. (Data is illustrative for a model ionic liquid). ajchem-a.com
ParameterValue (eV)
HOMO Energy-8.2785
LUMO Energy0.1616
HOMO-LUMO Gap (ΔE)8.4401
Ionization Potential (I ≈ -EHOMO)8.2785
Electron Affinity (A ≈ -ELUMO)-0.1616

Quantum chemical calculations are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds. Theoretical calculations can simulate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. arxiv.orgnih.gov

Predicted IR frequencies, obtained from methods like DFT, correspond to the vibrational modes of the molecule (stretching, bending, etc.). Comparing the predicted spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular motions. ahievran.edu.tr Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govajol.info These theoretical shifts for ¹H and ¹³C nuclei can be correlated with experimental data to confirm the molecular structure and assign specific signals to each atom in this compound. ahievran.edu.tr

Table 3: Comparison of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for an anologue, 4-chloro-N-methylaniline. ahievran.edu.tr
AtomExperimental ¹³CCalculated ¹³C (GIAO)AtomExperimental ¹HCalculated ¹H (GIAO)
C1146.4149.9H86.66.4
C2113.7116.8H97.17.1
C3129.1130.6H107.17.1
C4121.1121.2H116.66.4
C5129.1130.6H123.73.8
C6113.7116.8H132.82.8

Ab Initio Methods for High-Accuracy Electronic Structure Determination (e.g., HOMO-LUMO orbitals)

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, which is crucial for understanding flexibility and interactions in different environments.

This compound is not a rigid molecule. The propoxy side chain can rotate around its various single bonds (C-C and C-O), leading to multiple, energetically distinct conformations. MD simulations can explore this conformational landscape, identifying the most stable conformers and the energy barriers that separate them.

Table 4: Illustrative Rotational Energy Barriers for Small Organic Molecules.
MoleculeRotational Barrier (kcal/mol)Reference
Ethane (C-C bond)~3.0 mdpi.com
Propane (C-C bond)~3.4 masterorganicchemistry.com
1,2-Dichloroethane (C-C bond)~12.5 (meso isomer) msu.edu
Complex Organic Molecule (Aryl-Core bond)~19.9 copernicus.org

Chemical processes in the real world rarely occur in a vacuum; they happen in a solvent. The surrounding solvent can have a profound impact on a molecule's conformation and reactivity. frontiersin.org MD simulations are particularly well-suited to investigate these solvent effects by including solvent molecules explicitly in the simulation box or by using an implicit solvent model that approximates the solvent as a continuous medium. nih.gov

A polar solvent, for example, might stabilize a more polar conformer of this compound, shifting the equilibrium distribution of its shapes. rsc.org The solvent can also affect reaction rates by stabilizing or destabilizing transition states. By running MD simulations in different solvents (e.g., water, ethanol, chloroform), one can predict how the molecule's dynamic behavior and conformational preferences change with its environment. frontiersin.org This is critical for understanding its properties in various experimental or industrial settings.

Analysis of Molecular Flexibility and Rotational Barriers

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a virtual laboratory to trace the path of a chemical reaction, identifying the lowest energy route from reactants to products. This is crucial for understanding reaction outcomes, optimizing synthetic conditions, and predicting potential byproducts.

The cornerstone of understanding a reaction mechanism at a computational level is the identification of the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome during the reaction. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, computational methods like Density Functional Theory (DFT) are employed to locate the geometry of the transition state.

Once a transition state is located and its structure optimized, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Subsequently, Intrinsic Reaction Coordinate (IRC) calculations are performed. core.ac.uk An IRC calculation maps the reaction pathway downhill from the transition state, connecting it to the preceding reactant (or intermediate) and the succeeding product (or intermediate). nih.gov This confirms that the localized TS indeed connects the intended reactants and products, providing a complete picture of the reaction pathway.

For a hypothetical electrophilic chlorination at the C4 position of this compound, the IRC would trace the formation of the C-Cl bond and the simultaneous evolution of the arenium ion (σ-complex) intermediate.

Mapping the energy profile of a reaction provides a quantitative understanding of its kinetics and thermodynamics. This involves calculating the relative energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. acs.org

For instance, in the synthesis of this compound via Williamson ether synthesis from 3-chlorophenol (B135607) and a propyl halide, computational modeling could map the energy profile of the S(_N)2 reaction. This would involve calculating the energy of the reactants (3-chlorophenoxide and propyl halide), the transition state where the C-O bond is partially formed and the C-halide bond is partially broken, and the final products.

Similarly, for reactions of this compound, such as nitration, the energy profile would reveal the activation barriers for attack at the different available positions on the aromatic ring (ortho, meta, para to the propoxy group). Studies on similar molecules like anisole (B1667542) show that the energy of the transition states for ortho and para substitution is significantly lower than for meta substitution, explaining the observed regioselectivity. pnas.orgmdpi.com The calculated energy barriers (activation energies) can be used to predict reaction rates and product distributions.

Table 1: Illustrative Energy Profile Data for Electrophilic Bromination of Anisole (An-alogue for this compound)

This table, based on data for the related compound anisole, illustrates the type of information generated from energy profile mapping. The propoxy group in this compound is also an ortho-, para-director, and a similar trend in activation energies would be expected, modulated by the electronic effect of the chlorine atom.

Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)
ReactantsAnisole + Br(_2)0.0
TS (para-attack)Transition State for σ-complex formation+22.5
Intermediatepara-Arenium Ion (σ-complex)+7.4
TS (ortho-attack)Transition State for σ-complex formation+23.7
Intermediateortho-Arenium Ion (σ-complex)+11.5
TS (meta-attack)Transition State for σ-complex formation+34.6

Note: Data is illustrative and based on computational studies of anisole, a structural analogue. pnas.orgresearchgate.net The precise values for this compound would require specific calculations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

Structure-Reactivity Relationship Studies through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use computational descriptors to correlate the chemical structure of a molecule with its reactivity or physical properties. researchgate.netresearchgate.net These descriptors are numerical values derived from the computed molecular structure and electronic properties.

For this compound, a variety of descriptors can be calculated to predict its reactivity in different chemical environments. These descriptors can be broadly categorized:

Electronic Descriptors: These quantify the electronic characteristics of the molecule. Examples include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in Frontier Molecular Orbital (FMO) theory. rsc.org A higher HOMO energy suggests a better electron donor (more reactive towards electrophiles), while a lower LUMO energy indicates a better electron acceptor (more reactive towards nucleophiles). rsc.org

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, ESP, or NBO methods) can identify sites susceptible to nucleophilic or electrophilic attack. science.gov The carbon atoms ortho and para to the electron-donating propoxy group are expected to have a higher negative charge, making them targets for electrophiles.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Balaban index and Randic connectivity index. orientjchem.org

Quantum-Chemical Descriptors: These are derived from the wavefunction of the molecule. Examples include:

Electrophilicity Index (ω): This global reactivity index measures the ability of a species to accept electrons. researchgate.net

Hardness and Softness: These concepts from conceptual DFT help predict the nature of interactions, following the Hard and Soft Acids and Bases (HSAB) principle.

By calculating these descriptors for this compound and a series of related compounds, a QSAR model can be developed. For example, a model could correlate the calculated LUMO energy of various substituted chloro-alkoxybenzenes with their experimentally determined reaction rates in a nucleophilic aromatic substitution reaction. rsc.org Such models are invaluable for screening large libraries of virtual compounds and prioritizing candidates for synthesis.

Table 2: Representative Computational Descriptors for Aromatic Compounds

This table provides examples of the types of descriptors used in structure-reactivity studies.

DescriptorTypeTypical Application
HOMO EnergyElectronicPredicting reactivity towards electrophiles
LUMO EnergyElectronicPredicting reactivity towards nucleophiles rsc.org
Mulliken Atomic ChargeElectronicIdentifying sites of electrophilic/nucleophilic attack science.gov
Dipole MomentElectronicPredicting solubility and intermolecular forces elsevier.es
Electrophilicity Index (ω)Quantum-ChemicalQuantifying electrophilic character researchgate.net
Balaban Index (J)TopologicalCorrelating with physical properties and biological activity orientjchem.org

Derivatization and Functionalization Studies of 1 Chloro 3 Propoxybenzene

Rational Design and Synthesis of Chemically Modified Derivatives

The rational design of derivatives based on the 1-chloro-3-propoxybenzene scaffold is centered on the strategic manipulation of its existing functional groups and the introduction of new ones. Chemists leverage the distinct properties of the chloro, propoxy, and aromatic moieties to build molecular complexity and access novel chemical space.

The functional groups of this compound offer multiple handles for chemical modification. The propoxy group, an ether, can be cleaved under specific conditions to yield the corresponding phenol (B47542), which can then be re-alkylated with different alkyl chains to modulate properties like lipophilicity.

The aromatic ring itself is a primary site for functionalization. The combined directing effects of the meta-positioned chloro and propoxy groups guide the regioselectivity of electrophilic aromatic substitution reactions. While both are ortho-para directors, their placement leads to complex reactivity patterns that can be exploited in synthesis. A key synthetic transformation is the Friedel-Crafts acylation, which introduces a ketone functionality. For instance, reacting a related compound, 1-chloro-4-propoxybenzene (B3041664), with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, yields an acetophenone (B1666503) derivative. This reaction serves as a powerful method to install a carbonyl group, which can then participate in numerous other transformations.

Furthermore, the chlorine atom can be the target of modification. It can be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or highly activated substrates. More commonly, the chloro group is utilized in modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, enabling the attachment of diverse aryl, vinyl, or alkynyl groups. nih.govbeilstein-journals.org Similarly, cobalt-catalyzed coupling reactions have been developed for the selective reaction of aryl chlorides. rsc.org

The this compound framework is a valuable precursor for constructing fused or appended heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. msu.edu The strategies often involve initial functionalization of the benzene (B151609) ring, followed by a cyclization reaction.

Quinazoline (B50416) Synthesis: Derivatives of this compound can be converted into substituted anilines, which are key starting materials for quinazolines. nih.govresearchgate.net For example, nitration of the aromatic ring followed by reduction of the nitro group would yield a chloro-propoxy-aniline. This aniline (B41778) derivative can then undergo condensation and cyclization with various reagents, such as 2-aminobenzaldehydes or isatoic anhydride, to form the quinazoline ring system. asianpubs.orgmdpi.commarquette.edu

Oxadiazole Synthesis: Another important strategy involves the synthesis of 1,2,4-oxadiazoles. This typically begins with the conversion of the aromatic scaffold into a benzonitrile (B105546) derivative. The nitrile group is then reacted with hydroxylamine (B1172632) to form a benzamidoxime (B57231) intermediate. This intermediate undergoes cyclization with various electrophilic partners, such as acyl chlorides or isocyanates, to furnish the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. researchgate.netrsc.orgorganic-chemistry.org This multi-step process allows for the incorporation of diverse substituents, making it a powerful tool for building molecular libraries. mdpi.com

Robinson Annulation: For the construction of fused carbocyclic rings, the Robinson annulation offers a classic and powerful method. wikipedia.orgbyjus.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com If a ketone functionality is first introduced onto the this compound scaffold (e.g., via Friedel-Crafts acylation), the resulting ketone could serve as the nucleophile in a Michael reaction with an α,β-unsaturated ketone like methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate would then be poised to undergo an intramolecular aldol cyclization to form a new six-membered ring fused to the original aromatic core. openstax.org This strategy is pivotal in the total synthesis of steroids and alkaloids. wikipedia.orgjuniperpublishers.com

Modifications of the Propoxy Chain and Aromatic Ring Substituents

Exploration of Structure-Reactivity Relationships in Derivative Series

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's chemical structure influence its reactivity and biological activity. gardp.orgscribd.com For derivatives of this compound, SAR analyses focus on how changes to the substituents affect the compound's chemical behavior and efficiency in subsequent reactions.

The efficiency of reactions involving this compound derivatives is highly dependent on their specific structure. Both steric and electronic factors play a significant role.

Steric Effects: The propoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, can exert steric hindrance at the positions ortho to it (positions 2 and 4). This can influence the rate and yield of reactions at these sites. For example, in an electrophilic substitution reaction, attack at the less hindered position 6 might be favored.

Systematic studies where the nature of the alkoxy group is varied (e.g., methoxy, ethoxy, propoxy) or where additional substituents are introduced can provide valuable data on how these structural changes impact reaction outcomes, guiding the optimization of synthetic protocols.

The electronic properties of the aromatic ring in this compound can be intentionally tuned by the introduction of additional functional groups. This allows for the design of derivatives with specific reactivity profiles.

The parent molecule has a meta-substitution pattern of an electron-donating group (EDG) (-OPr) and an electron-withdrawing group (EWG) (-Cl). This creates a polarized electronic environment. The introduction of a strong EWG, such as a nitro (-NO₂) or cyano (-CN) group, would further decrease the electron density of the ring, making it more susceptible to nucleophilic aromatic substitution. Conversely, adding another EDG would increase the ring's electron density, enhancing its reactivity towards electrophiles.

This principle of "tuning" is critical in medicinal chemistry and materials science. For example, in the development of fluorescent pigments from related structures, variations in the substituents on the benzene ring are used to modulate the electronic properties and, consequently, the color and intensity of the fluorescence. By rationally selecting substituents based on their known electronic effects (e.g., Hammett parameters), chemists can design derivatives with tailored reactivity and physical properties.

Investigating the Impact of Structural Changes on Reaction Efficiency

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

This compound is rarely the final product in a synthetic sequence; rather, its value lies in its role as a versatile synthetic intermediate. Its dual functionality—a reactive halogen for cross-coupling and a modifiable ether group on an aromatic core—makes it an attractive starting point for the construction of more complex molecules. vulcanchem.com

The ability to perform selective transformations at either the chloro, propoxy, or aromatic ring positions allows for a stepwise and controlled assembly of intricate molecular architectures. For example, the chloro group can be used as a handle for a Suzuki coupling to introduce a new aryl group, and subsequently, the propoxy group could be cleaved and re-functionalized, or the aromatic ring could be further substituted. This stepwise approach is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.

The derivatization strategies discussed, such as the formation of ketones via Friedel-Crafts acylation or the synthesis of fused heterocyclic systems like quinazolines and oxadiazoles, underscore the utility of this compound as a foundational building block. asianpubs.orgresearchgate.net Through its controlled modification, this compound provides a reliable pathway to a diverse range of complex chemical entities with potential applications across various scientific disciplines.

Precursor for Advanced Organic Materials

The unique substitution pattern of this compound, featuring both an electron-withdrawing chloro group and an electron-donating propoxy group at the meta-position, makes it a versatile precursor for a variety of advanced organic materials. The reactivity of the aromatic ring, coupled with the potential for functionalization at the chloro and propoxy substituents, allows for its incorporation into complex molecular architectures designed for specific functions in materials science and medicinal chemistry.

Research into related aryl ether compounds demonstrates their role in the development of materials with tailored electronic, optical, and biological properties. Derivatives of propoxybenzene (B152792) are utilized as key intermediates in the synthesis of pharmacologically active molecules, liquid crystals, and specialized polymers. For instance, the general structure of substituted aryl ethers is a common motif in drug discovery, where the ether linkage provides stability and the substituents can be modified to fine-tune the molecule's interaction with biological targets. vulcanchem.com Compounds with a chloro-propoxy-benzene scaffold have been investigated as intermediates in the synthesis of potent inhibitors for various biological pathways, such as tubulin polymerization inhibitors which are crucial in cancer research. acs.org

In the field of material science, aryl ethers are known to be incorporated into polymers to modify their physical properties and have been explored for their liquid crystalline behavior, which is fundamental to display technologies. smolecule.com The synthesis of liquid crystal compounds often involves molecules with alkoxybenzene moieties. google.comresearchgate.net Furthermore, derivatives like 1-chloro-4-propoxybenzene serve as intermediates in the production of high-performance fluorescent pigments, indicating that the electronic properties of the chloro-alkoxy-benzene system can be harnessed to create materials with specific optical characteristics.

The following table summarizes representative examples of advanced organic materials synthesized from precursors structurally related to this compound, illustrating the potential applications of this chemical scaffold.

Material ClassPrecursor/Core StructureApplication/Significance
Pharmaceuticals Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonatesTubulin polymerization inhibitors for cancer therapy. acs.org
(4-Alkoxyphenyl)glycinamidesAgonists for G-protein-coupled receptor 88 (GPR88), a target for neurological disorders. nih.gov
Liquid Crystals 5-[4-(4-propoxyphenylazo)phenyl]-2-butylthio-1,3,4-oxadiazoleNematic liquid crystals for use as stationary phases in gas chromatography. researchgate.net
Alkoxy-substituted phenylcyclohexanesComponents of liquid crystal compositions for display elements. google.com
Functional Dyes 1-Chloro-4-propoxybenzeneIntermediate for diketopyrrolopyrrole fluorescent pigments.
3,5-diamino-4-propoxybenzene derivativesCoupler components in oxidation hair dye formulations. google.com

Building Block for Ligands and Catalysts

The functional groups of this compound provide multiple reaction sites for its elaboration into sophisticated ligands for metal-based catalysts. The chlorine atom can be substituted or participate in cross-coupling reactions, while the aromatic ring can undergo electrophilic substitution, allowing for the introduction of donor atoms like phosphorus, nitrogen, or sulfur. These donor atoms are crucial for coordinating to transition metals, forming complexes that can catalyze a vast array of organic transformations.

Two of the most significant classes of ligands in modern catalysis are phosphines and N-heterocyclic carbenes (NHCs). The design of these ligands is key to controlling the activity, selectivity, and stability of the catalyst. orgsyn.orgnih.gov

Phosphine (B1218219) Ligands: The synthesis of phosphine ligands often involves the reaction of an organometallic reagent (e.g., an organolithium or Grignard reagent) derived from an aryl halide with a chlorophosphine, or the palladium-catalyzed coupling of an aryl halide with a phosphine source. This compound could be converted into a Grignard reagent or undergo lithium-halogen exchange, followed by reaction with a species like chlorodiphenylphosphine (B86185) to yield a (3-propoxyphenyl)diphenylphosphine ligand. The electronic nature of the resulting phosphine ligand, and thus the catalytic activity of its metal complexes, would be influenced by the propoxy group.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are highly effective ligands, known for forming strong bonds with metal centers. scripps.edu Their synthesis typically starts from the N-arylation of a heterocyclic compound like imidazole (B134444), followed by cyclization. beilstein-journals.orgbeilstein-journals.org this compound could serve as the aryl source in a Buchwald-Hartwig amination or Ullmann condensation to attach the 3-propoxyphenyl group to the nitrogen atoms of an imidazole or similar heterocycle. Subsequent steps would generate the imidazolium (B1220033) salt precursor, which can be deprotonated to form the NHC ligand. Metal complexes of such NHC ligands are used in cross-coupling, metathesis, and other reactions. beilstein-journals.org

While direct synthetic applications of this compound for these specific ligand types are not extensively documented, the functionalization of related halo-aromatic ethers is a well-established strategy. For example, thiol-containing aromatics, which could be prepared from this compound, are recognized as pivotal for synthesizing ligands used in metal-catalyzed cross-coupling reactions to build complex molecular scaffolds. vulcanchem.com

The table below illustrates potential ligand structures that could be synthesized from this compound based on established synthetic methodologies for analogous aromatic compounds.

Ligand ClassPotential Synthetic Route from this compoundPotential Application
Tertiary Phosphine 1. Grignard formation or lithiation. 2. Reaction with R₂PCl (e.g., chlorodiphenylphosphine).Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). orgsyn.org
N-Heterocyclic Carbene (NHC) 1. Buchwald-Hartwig amination with imidazole. 2. N-alkylation/arylation. 3. Cyclization and deprotonation.Olefin metathesis, cross-coupling reactions. scripps.edubeilstein-journals.org
Schiff Base 1. Formylation of the aromatic ring. 2. Condensation with a primary amine (e.g., 2-aminopyridine).Catalysis of condensation reactions (e.g., Claisen-Schmidt). mdpi.com
Thioether/Thiolate 1. Conversion to a thiol (e.g., via Newman-Kwart rearrangement).Ligands for cross-coupling to construct biaryl scaffolds. vulcanchem.com

Advanced Research Methodologies and Techniques Applied to 1 Chloro 3 Propoxybenzene

Continuous Flow Chemistry for Enhanced Synthetic Control

Continuous flow chemistry represents a paradigm shift from traditional batch-wise synthesis, offering superior control over reaction parameters and enhancing safety and scalability. syrris.jp In this technique, reagents are pumped through a network of tubes or channels, mixing and reacting in a continuous stream. syrris.jp The product is collected continuously at the outlet of the reactor. syrris.jp

While specific research detailing the continuous flow synthesis of 1-Chloro-3-propoxybenzene is not widely published, the application of this technology to structurally similar compounds highlights its potential. For instance, flow chemistry has been effectively used for the large-scale synthesis of related sulfonamides, where it helps manage exothermic reactions safely. vulcanchem.com The synthesis of analogous fluoroalkoxybenzenes has also been achieved with high efficiency and scalability using continuous flow catalytic methods.

Research Findings: The primary synthesis route for this compound is the Williamson ether synthesis, reacting 3-chlorophenol (B135607) with a propyl halide in the presence of a base. Adapting this to a continuous flow process would involve pumping solutions of the reactants into a T-mixer, followed by passage through a heated reactor coil to achieve the desired reaction temperature and residence time. This approach offers precise control over temperature, pressure, and mixing, leading to improved yield and purity while minimizing byproduct formation. For industrial-scale production, flow reactors are noted for enhancing safety and efficiency. vulcanchem.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Alkoxybenzenes
ParameterBatch SynthesisContinuous Flow SynthesisAdvantage of Flow Chemistry
Heat Transfer Limited by vessel surface area; potential for hot spots.High surface-area-to-volume ratio; excellent heat transfer. syrris.jpEnhanced safety, reduced thermal decomposition.
Mass Transfer Dependent on stirring efficiency; can be inconsistent.Efficient and rapid mixing at junctions. syrris.jpImproved reaction rates and selectivity.
Scalability Challenging; requires re-optimization of conditions.Scalable by running the system for longer periods ("scaling out").Faster transition from lab to production scale. vulcanchem.com
Safety Large volumes of reagents and solvents present significant risk.Small reaction volumes at any given time minimize risk. vulcanchem.comSafer handling of hazardous reagents and exothermic reactions.
Control Difficult to precisely control temperature and residence time.Precise, automated control over all reaction parameters. syrris.jpHigher consistency, yield, and purity.

Application of Chemoinformatics and Machine Learning for Compound Analysis

Chemoinformatics integrates chemistry with computer and information science to analyze chemical data. mdpi.com Coupled with machine learning, it has become a powerful tool for predicting the properties and activities of molecules like this compound, often before they are even synthesized. nih.gov

The process begins by representing the molecule in a machine-readable format, such as the Simplified Molecular Input Line Entry System (SMILES). u-strasbg.fr For this compound, the SMILES string is CCCOC1=CC(Cl)=CC=C1. This representation allows computational algorithms to extract a vast number of chemical descriptors—numerical values that characterize the molecule's topology, geometry, and electronic structure. mdpi.comnih.gov

Machine learning models are then trained on large datasets of known compounds and their properties. researchgate.net These trained models can predict various characteristics for new compounds, including physicochemical properties (e.g., solubility, boiling point), biological activity (e.g., Quantitative Structure-Activity Relationships or QSAR), and potential toxicity. nih.govresearchgate.net This in silico approach accelerates research by prioritizing candidates for synthesis and testing.

Research Findings: For this compound, chemoinformatic tools can generate a profile of its likely properties. Machine learning algorithms can compare its structural features to databases of compounds with known spectral data to predict its NMR or mass spectrometry fragmentation patterns, aiding in its identification and characterization. mdpi.com

Table 2: Computed Molecular Descriptors for this compound
DescriptorValueSignificance
Molecular Formula C9H11ClOBasic elemental composition.
Molecular Weight 170.63 g/molMass of one mole of the compound.
XLogP3 3.4A measure of lipophilicity; indicates preference for lipid vs. aqueous environments.
Topological Polar Surface Area (TPSA) 9.2 ŲRelates to transport properties, such as membrane permeability.
Rotatable Bond Count 3Indicates molecular flexibility.
SMILES CCCOC1=CC(Cl)=CC=C1Machine-readable structural representation. u-strasbg.fr

Novel Chromatographic and Separation Techniques for Purification and Isolation

The purification and isolation of this compound from reaction mixtures are critical for obtaining a high-purity product. Chromatography is the cornerstone technique for this purpose, enabling the separation of components based on their differential interactions with a stationary and a mobile phase. nih.gov While traditional column chromatography is effective, more advanced methods offer superior resolution, speed, and efficiency.

Research Findings: Modern separation science employs several high-performance techniques suitable for purifying intermediates like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC utilizes high pressure to pass the solvent (mobile phase) through a column packed with fine particles (stationary phase). For this compound, a nonpolar compound, reversed-phase HPLC (using a nonpolar stationary phase and a polar mobile phase) is typically the method of choice. This technique provides excellent separation of the target compound from more polar starting materials (like 3-chlorophenol) and less polar byproducts.

Flash Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to accelerate the separation. It is a common technique in synthetic chemistry labs for purifying products in milligram to gram quantities. ulaval.ca It offers a significant speed advantage over traditional gravity-fed column chromatography.

Gas Chromatography (GC): Given its volatility, this compound is also amenable to analysis and purification by GC, particularly for assessing purity. In preparative GC, the separated components are collected as they exit the column, allowing for the isolation of highly pure samples.

The choice of technique depends on the scale of purification and the required purity level. For analytical assessment, HPLC and GC are standard, while for preparative isolation, flash chromatography and preparative HPLC are the preferred modern methods. bioanalysis-zone.com

Table 3: Comparison of Chromatographic Techniques for this compound Purification
TechniquePrincipleTypical UseAdvantagesDisadvantages
Gravity Column Chromatography Adsorption; separation based on polarity under gravity flow. nih.govBasic, small-scale purification.Inexpensive, simple setup.Slow, lower resolution, high solvent consumption.
Flash Chromatography Adsorption; uses pressure to speed up mobile phase flow. ulaval.caRoutine preparative purification (mg to g scale).Fast, better resolution than gravity column.Requires specialized equipment.
High-Performance Liquid Chromatography (HPLC) Adsorption/Partition; high pressure forces mobile phase through densely packed column. bioanalysis-zone.comHigh-resolution analysis and high-purity preparative separation.Excellent resolution and speed, automated.Expensive equipment and solvents.
Gas Chromatography (GC) Partition; separation based on volatility and interaction with stationary phase in a heated column. bioanalysis-zone.comPurity analysis, separation of volatile components.Extremely high resolution for volatile compounds.Requires compound to be thermally stable and volatile; typically for analytical scale.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Chloro-3-propoxybenzene in laboratory settings?

  • Methodological Guidance :

  • Follow OSHA HCS standards for personal protective equipment (PPE), including impervious gloves, safety goggles, and respiratory protection (e.g., vapor respirators) .
  • Implement closed systems or local exhaust ventilation to minimize inhalation risks .
  • Store separately from incompatible substances (e.g., oxidizers) and ensure access to safety showers and eyewash stations .
  • For spills, use inert absorbents and avoid direct contact; dispose of waste via certified hazardous waste management services .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

  • Methodological Guidance :

  • Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment (>99% threshold recommended) .
  • Confirm molecular structure via nuclear magnetic resonance (NMR) spectroscopy, comparing chemical shifts to reference data (e.g., PubChem or NIST Chemistry WebBook) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Guidance :

  • Determine solubility using Hansen solubility parameters; prioritize aprotic solvents (e.g., DCM, THF) for reactions .
  • Measure melting/boiling points via differential scanning calorimetry (DSC) or distillation setups .
  • Assess stability under varying pH and temperature conditions using accelerated degradation studies .

Advanced Research Questions

Q. How can contradictory spectral data between studies be resolved when characterizing this compound derivatives?

  • Methodological Guidance :

  • Conduct comparative analysis using standardized reference materials (e.g., NIST-certified compounds) .
  • Apply multivariate statistical tools (e.g., PCA) to identify outliers in NMR or IR datasets .
  • Replicate synthesis under controlled conditions to isolate variables (e.g., catalyst purity, reaction time) that may contribute to discrepancies .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

  • Methodological Guidance :

  • Use kinetic vs. thermodynamic control: Lower reaction temperatures favor selective chloro-substitution over propoxy group migration .
  • Employ catalytic systems (e.g., Pd/Cu co-catalysts) to enhance coupling efficiency in propoxylation steps .
  • Monitor intermediates via in-situ FTIR or HPLC to detect early-stage byproducts .

Q. How can researchers address environmental and ethical challenges in large-scale applications of this compound?

  • Methodological Guidance :

  • Perform life-cycle assessments (LCAs) to evaluate waste streams (e.g., halogenated byproducts) and prioritize green solvents .
  • Align with FAIR data principles for open sharing of toxicity data while anonymizing sensitive experimental details .
  • Collaborate with regulatory bodies (e.g., EPA) to validate disposal protocols for chlorinated aromatic waste .

Data Analysis and Interpretation

Q. What computational tools are effective for modeling the reactivity of this compound in drug discovery?

  • Methodological Guidance :

  • Use density functional theory (DFT) to predict electrophilic substitution sites and reaction pathways .
  • Leverage molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity with biological targets .
  • Validate predictions with experimental kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) .

Q. How should researchers design experiments to evaluate the photostability of this compound in environmental studies?

  • Methodological Guidance :

  • Expose samples to controlled UV irradiation (e.g., 254 nm) and quantify degradation products via GC-MS .
  • Correlate photodegradation rates with quantum yield calculations using actinometry .
  • Assess ecotoxicity of breakdown products using Daphnia magna or Vibrio fischeri bioassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.